Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Chemical Identity and Nomenclature

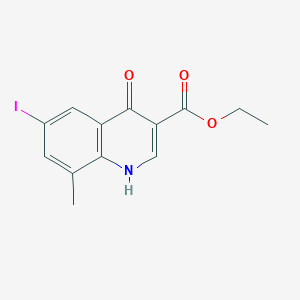

This compound represents a precisely defined chemical entity within the quinoline family of heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 951006-39-6, providing a unique identifier for this specific molecular structure. The molecular formula is established as C₁₃H₁₂INO₃, corresponding to a molecular weight of 357.14 grams per mole. This molecular composition reflects the presence of thirteen carbon atoms, twelve hydrogen atoms, one iodine atom, one nitrogen atom, and three oxygen atoms, arranged in a specific three-dimensional configuration that defines the compound's unique properties.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative naming variations including ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxoquinoline-3-carboxylate and ethyl 6-iodo-8-methyl-4-oxo-1-hydrogen-quinoline-3-carboxylate. The compound's structure incorporates several key functional groups: the quinoline ring system serves as the core scaffold, the iodine substituent at position 6 provides specific electronic and steric properties, the methyl group at position 8 influences molecular recognition patterns, the ketone functionality at position 4 contributes to the compound's reactivity profile, and the ethyl carboxylate group at position 3 enhances solubility characteristics and provides a handle for further chemical modifications.

Table 1: Chemical Properties of this compound

The Simplified Molecular Input Line Entry System representation provides a standardized method for describing the compound's structure: O=C1C2=CC(I)=CC(C)=C2NC=C1C(OCC)=O. This notation captures the essential connectivity patterns and allows for computational analysis and database searching. The compound demonstrates specific physicochemical properties that influence its behavior in biological systems and chemical reactions, including a topological polar surface area of 59.16 square angstroms and a calculated partition coefficient (LogP) of 2.61782, indicating moderate lipophilicity.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of quinoline chemistry, which traces its origins to the nineteenth century discovery of the parent quinoline compound. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. This foundational discovery established quinoline as a heterocyclic aromatic organic compound with the molecular formula C₉H₇N, representing a fusion of benzene and pyridine ring systems.

The historical significance of quinoline chemistry expanded dramatically with the development of numerous synthetic methodologies throughout the late nineteenth and early twentieth centuries. The Friedländer synthesis, developed by German chemist Paul Friedländer in 1882, emerged as a pivotal reaction for quinoline preparation through the condensation of ortho-aminobenzaldehyde with acetaldehyde in the presence of sodium hydroxide. This methodology has been extensively explored and refined, with modern variations employing catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. The Friedländer synthesis represents one of several named reactions developed during a remarkably productive fourteen-year period in the latter part of the nineteenth century, including the Combes synthesis, Doebner-Miller synthesis, and Skraup synthesis.

The evolution of quinoline chemistry has been driven by both fundamental scientific curiosity and practical applications, particularly in the development of antimalarial agents and other pharmaceutically active compounds. The isolation of quinoline from coal tar and subsequent synthetic developments coincided with growing commercial interests in the manufacturing of dyes and pharmaceuticals, establishing quinoline derivatives as valuable synthetic targets. Modern quinoline chemistry has expanded to encompass sophisticated methodologies for accessing chiral dihydroquinoline derivatives, including asymmetric partial hydrogenation strategies and transition-metal-free synthetic approaches.

Table 2: Key Historical Developments in Quinoline Chemistry

| Year | Development | Researcher | Significance |

|---|---|---|---|

| 1834 | First quinoline isolation from coal tar | Friedlieb Ferdinand Runge | Established quinoline as distinct chemical entity |

| 1882 | Friedländer synthesis development | Paul Friedländer | Systematic quinoline synthesis methodology |

| 1881 | Skraup synthesis | Zdenko Hans Skraup | Alternative synthetic approach using anilines |

| 1887 | Conrad-Limpach method | Michel Conrad and Limpach | Quinolone precursor synthesis |

Role in Medicinal Chemistry and Drug Discovery

This compound occupies a significant position in contemporary medicinal chemistry research due to its structural features that confer potential biological activity and synthetic versatility. The compound belongs to the dihydroquinoline class, which has demonstrated substantial therapeutic potential across multiple disease areas, including antimicrobial applications, anti-inflammatory activities, and neurological disorders. The presence of the iodine substituent at position 6 provides unique opportunities for further chemical modifications through cross-coupling reactions, enabling the development of diverse chemical libraries for biological screening.

Recent research has highlighted the importance of carboxy-quinoline derivatives bearing halogen substituents as promising scaffolds for antimicrobial agent development. The structural features of this compound, particularly the combination of the quinoline core with the iodine substituent and carboxylate functionality, position it as an attractive starting point for medicinal chemistry optimization efforts. The compound's molecular weight of 357.14 grams per mole falls within the acceptable range for drug-like compounds, while its calculated physicochemical properties suggest reasonable bioavailability potential.

The 6-iodoquinoline substructure has proven particularly valuable in palladium-catalyzed carbonylative coupling reactions, enabling the synthesis of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. These reactions demonstrate high selectivity and efficiency, with yields reaching 98% under optimized conditions. The aminocarbonylation of 6-iodoquinoline with various amine nucleophiles has provided access to 22 novel quinoline-6-glyoxylamide derivatives, representing a significant contribution to chemical diversity for biological evaluation. Such synthetic versatility underscores the value of iodinated quinoline derivatives as synthetic intermediates in drug discovery programs.

The dihydroquinoline scaffold represented by this compound has attracted considerable attention for its potential in developing novel therapeutics. The compound's structural similarity to ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, which has demonstrated significant applications in medicinal chemistry and organic synthesis, suggests comparable biological activity potential. The heterocyclic nature of the quinoline backbone, combined with the specific substitution pattern, provides multiple sites for structure-activity relationship studies and optimization of biological properties.

Table 3: Medicinal Chemistry Applications of Quinoline Derivatives

Propriétés

IUPAC Name |

ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLKSAHVKKYWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670625 | |

| Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951006-39-6 | |

| Record name | Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951006-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Microwave-Assisted One-Pot Cyclization

A highly efficient and modern approach utilizes microwave irradiation to accelerate the cyclization of aminomethylenemalonate intermediates derived from substituted anilines and diethyl-ethoxymethylenemalonate. This method produces ethyl quinolon-4-one-3-carboxylates rapidly with excellent yields under solvent-less or minimal solvent conditions.

- Procedure : An equimolar mixture of substituted aniline (e.g., 8-methyl aniline derivative) and diethyl-ethoxymethylenemalonate is irradiated at 80 °C for 1 minute, followed by 2 minutes at 240 °C in an open vessel microwave reactor.

- Outcome : The reaction yields the ethyl quinolone ester after cyclization and elimination of ethanol.

- Advantages : Fast reaction times (minutes vs. hours), high yields, and environmentally friendly conditions without the need for harsh solvents or catalysts.

Classical Reflux and Base Hydrolysis

The quinolone esters can also be prepared by classical heating methods involving reflux in high-boiling solvents, followed by base hydrolysis to obtain the corresponding carboxylic acids.

- Hydrolysis : Ethyl quinolone esters undergo base hydrolysis under microwave irradiation or conventional heating to yield quinolone-3-carboxylic acids.

- Conditions : Sodium hydroxide solution at 90–100 °C for 2–4 hours, followed by acidification to precipitate the acid.

Esterification and Purification

Esterification Using Thionyl Chloride and Ethanol

The carboxylic acid intermediate (4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is converted to the ethyl ester via reaction with thionyl chloride in ethanol.

| Parameter | Details |

|---|---|

| Starting material | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.08 g, 5.7 mmol) |

| Reagent | Thionyl chloride (6.8 g, 57 mmol, 10 eq) |

| Solvent | Ethanol (15 mL) |

| Temperature | 85 °C |

| Reaction time | Overnight |

| Purification | Silica gel column chromatography (DCM:MeOH 60:1 to 40:1) |

| Yield | 72.8% (901.3 mg) |

This method provides good yield and purity of the ethyl ester, suitable for subsequent iodination or other functionalization steps.

Isolation and Drying

After reaction completion, the product is isolated by filtration or extraction, washed with water or organic solvents, and dried at moderate temperatures (around 50 °C) until constant weight is achieved.

Alternative Synthetic Routes and Domino Reactions

Recent advances have introduced domino or cascade reactions that combine multiple steps in a single operation, improving efficiency and sustainability.

- Domino Process : Combining dicarbonyl compounds, triethyl orthoformate, and anilines in a high-pressure sealed tube at 130 °C yields quinolone derivatives with minimal byproducts (only ethanol).

- Catalyst-Free and Solvent-Free Conditions : Some protocols avoid solvents and catalysts, using diphenyl ether reflux for short durations (0.75 h) to complete the cyclization and purification steps.

- Sustainability : Solvents like diphenyl ether and elution solvents can be distilled and reused, reducing waste.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Quinolone core formation | Aniline + diethyl-ethoxymethylenemalonate, microwave irradiation | 80 °C (1 min), then 240 °C (2 min) | Minutes | High (>80%) | Solvent-less or minimal solvent |

| Base hydrolysis of ester | NaOH (2N), heating | 90–100 °C | 2–4 hours | High | Followed by acidification to pH 3-4 |

| Esterification | Thionyl chloride in ethanol | 85 °C | Overnight | 72.8 | Purification by silica gel chromatography |

| Iodination | Iodine source (e.g., ICl, NIS) | Controlled temp. | Variable | 60–75 | Selective iodination at 6-position |

| Domino/cascade synthesis | Dicarbonyl + triethyl orthoformate + amine, diphenyl ether reflux | 130 °C | 0.75 h | Moderate to high | Solvent and catalyst-free options available |

Research Findings and Notes

- Microwave-assisted synthesis significantly reduces reaction times and solvent use, offering an environmentally benign alternative to classical methods.

- The esterification step using thionyl chloride is well-established, providing good yields and product purity, essential for further functionalization.

- Domino and cascade reactions present promising routes for scalable and sustainable quinolone synthesis, with potential for industrial application.

- The iodination step requires careful control to achieve regioselectivity and avoid side reactions, with yields depending on reagent choice and reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group at the 4th position can be reduced to form corresponding alcohols.

Oxidation Reactions: The methyl group at the 8th position can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

Substitution: Formation of azido or cyano derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in drug development due to its potential antimicrobial and anticancer properties . The compound's ability to intercalate into DNA can disrupt replication processes, making it a candidate for further exploration in cancer therapy.

Case Studies

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 6-iodo derivatives have been tested for their efficacy in inhibiting tumor growth in preclinical models.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:

- Nucleophilic substitution : The iodine atom can be replaced with other functional groups.

- Reduction reactions : The carbonyl group can be reduced to form alcohols.

The biological activity of this compound has been evaluated through various assays:

- Antimicrobial Testing : Studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.

Industrial Applications

In addition to its research applications, this compound is also utilized in the development of dyes and pigments due to its unique structural characteristics that allow for vibrant color properties.

Mécanisme D'action

The mechanism of action of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Quinolone derivatives are widely studied for antibacterial, anticancer, and CNS-targeting activities. Below, we compare the target compound with analogs differing in substituents at positions 6, 7, and 8 (Table 1).

Table 1: Structural and Functional Comparison of Selected Quinolone Derivatives

Substituent Effects on Bioactivity

Halogen Substituents (Position 6)

- Iodine : The 6-iodo substituent in the target compound provides steric bulk and polarizability, which may slow metabolic degradation compared to smaller halogens (Cl, Br) . However, iodine’s size could reduce binding affinity to bacterial DNA gyrase compared to fluoro or chloro analogs .

- Fluorine : Analogs like 6-bromo-8-fluoro (Table 1) exhibit superior antibacterial activity due to fluorine’s strong electronegativity and small size, enabling better penetration into bacterial cells .

Methyl and Trifluoromethyl Groups (Position 8)

- However, this may reduce aqueous solubility .

- Trifluoromethyl (CF₃) : The 8-CF₃ group in analogs increases resistance to oxidative metabolism, making such derivatives promising for CNS applications .

Ester vs. Carboxylic Acid Derivatives

- Hydrolysis of the ethyl ester to the carboxylic acid (e.g., 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS: 773865-48-8) enhances polarity and antibacterial efficacy but reduces oral bioavailability .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies of related quinolones reveal:

- Planar aromatic systems stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O=C interactions).

- Intermolecular interactions: Halogen atoms (I, Br, Cl) participate in C–H⋯X and X⋯π interactions, influencing crystal packing and stability . For example, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, C–H⋯O and C–H⋯Cl interactions dominate the supramolecular architecture .

Activité Biologique

Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

- Molecular Formula : C13H12INO3

- Molecular Weight : 329.1 g/mol

- CAS Number : 951006-39-6

The compound features an iodine atom at the 6th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. This structural configuration is crucial for its biological activity, particularly its interaction with biomolecules like DNA and enzymes.

Synthesis Methods

The synthesis typically involves multi-step organic reactions, including:

- Iodination : Introduction of the iodine atom using sodium iodide in suitable solvents under reflux conditions.

- Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.

These methods ensure high yields and purity necessary for biological evaluations.

The biological activity of this compound is primarily attributed to its ability to:

- Intercalate into DNA : Disrupting replication and transcription processes.

- Inhibit Enzymatic Activity : Targeting specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains with promising results. In vitro studies suggest that it exhibits bactericidal effects at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) .

Anticancer Activity

The compound has also shown potential as an anticancer agent. Its mechanism includes inducing apoptosis in cancer cells through DNA intercalation and enzyme inhibition. Studies have demonstrated that certain derivatives can effectively inhibit cancer cell proliferation in various models, suggesting a pathway for development into therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the relative biological activity of this compound, it can be compared with other halogenated quinoline derivatives:

| Compound Name | Halogen | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Ethyl 6-Iodo | Iodine | High | Moderate |

| Ethyl 6-Chloro | Chlorine | Moderate | Low |

| Ethyl 6-Bromo | Bromine | Moderate | Moderate |

| Ethyl 6-Fluoro | Fluorine | Low | High |

The presence of iodine enhances reactivity in substitution reactions compared to chlorine or bromine, which may contribute to its superior biological activities .

Case Studies

Recent studies have highlighted the efficacy of ethyl 6-iodo derivatives in various biological contexts:

- Anti-HIV Activity : A study focused on developing anti-HIV agents found that compounds similar to ethyl 6-iodo exhibited effective inhibition of HIV integrase with no significant cytotoxicity .

- Antioxidant Properties : Quinoline derivatives have been reported to possess antioxidant properties, which may play a role in mitigating oxidative stress-related diseases .

Q & A

Q. Q1. What are the common synthetic routes for Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis of quinolone derivatives typically involves cyclization of substituted anilines with β-keto esters. For iodinated analogs like the target compound, electrophilic iodination at the 6-position is critical. A multi-step approach may include:

Core Formation : Condensation of ethyl 3-ethoxyacrylate with a substituted aniline precursor under acidic conditions to form the 4-oxoquinoline backbone .

Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF), with temperature control (0–25°C) to minimize side reactions .

Methylation : Introduction of the 8-methyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling, depending on precursor availability .

Optimization involves monitoring reaction progress via TLC/HPLC and adjusting stoichiometry, solvent polarity, and temperature to suppress by-products (e.g., over-iodination or ring-opening).

Q. Q2. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~165 ppm), quinoline C4 carbonyl (δ ~175 ppm), and aromatic protons (δ 6.5–8.5 ppm). The methyl group at C8 appears as a singlet (~δ 2.5 ppm) .

- MS (ESI) : Molecular ion peak [M+H]⁺ confirms molecular weight, with fragmentation patterns indicating loss of COOEt or I substituents .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar quinoline rings, intermolecular hydrogen bonds (e.g., C=O⋯H–N), and packing motifs. SHELX programs are used for refinement, with R-factors <0.05 indicating high precision .

Advanced Research Questions

Q. Q3. How can regioselectivity challenges in introducing iodo and methyl groups at the 6- and 8-positions be addressed during synthesis?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

- Iodination at C6 : The electron-rich C6 position (para to the electron-withdrawing 4-oxo group) favors electrophilic attack. Use of directing groups (e.g., nitro at C8) temporarily blocks undesired positions, followed by reduction to methyl .

- Methylation at C8 : Friedel-Crafts alkylation with methyl iodide/AgOTf selectively targets the activated C8 position. Alternatively, Suzuki-Miyaura coupling with methylboronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .

Controlled stepwise functionalization, validated by intermediate characterization (e.g., ¹H NMR), minimizes cross-reactivity .

Q. Q4. What are the key considerations for resolving contradictions in crystallographic data when analyzing this compound?

Methodological Answer: Discrepancies in X-ray data may arise from:

- Disorder or Twinning : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters (ADPs) .

- Hydrogen Bonding Ambiguities : Difference Fourier maps (e.g., in Mercury CSD 2.0) distinguish true H-bonds from noise. Validate interactions using geometric criteria (e.g., D–H⋯A angles >120°, distances <3.5 Å) .

- Data Quality : Ensure high-resolution (<1.0 Å) datasets and redundant reflections (Rint <0.05). For low-resolution data, apply restraints to bond lengths/angles based on similar structures .

Q. Q5. How does the steric and electronic influence of the iodo substituent impact the compound’s reactivity in downstream modifications?

Methodological Answer:

- Steric Effects : The bulky iodo group at C6 hinders nucleophilic attack at adjacent positions, favoring reactions at C7 or the ester group. For example, hydrolysis of the ester to the carboxylic acid proceeds slower than in non-halogenated analogs .

- Electronic Effects : The electron-withdrawing iodine destabilizes the quinoline ring, increasing susceptibility to ring-opening under strong bases. Computational studies (DFT) predict reduced aromaticity at C6–C7, guiding protection/deprotection strategies .

Methodological mitigation includes using milder reagents (e.g., LiOH for ester hydrolysis) and protecting groups (e.g., TMS for iodinated positions) .

Q. Q6. What experimental strategies are employed to validate antimicrobial activity while accounting for structural analogs’ mixed results?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Compare the target compound with fluoroquinolone derivatives (e.g., ciprofloxacin) via minimum inhibitory concentration (MIC) assays against Gram+/Gram– bacteria. Focus on modifications at C6 (iodo vs. fluoro) and C8 (methyl vs. cyclopropyl) .

- Contradiction Analysis : Address conflicting bioactivity data by standardizing assay conditions (e.g., pH, inoculum size) and verifying compound purity (HPLC ≥95%). For example, methyl groups may enhance membrane permeability but reduce DNA gyrase binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.